molecular formula C9H18N2O2 B1490277 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2098080-47-6

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B1490277
CAS No.: 2098080-47-6
M. Wt: 186.25 g/mol
InChI Key: WCRCDCUZOBBWCH-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, an ethyl group, and a tetrahydro-2H-pyran-4-yl group attached to an acetamide backbone.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminoacetamide and tetrahydro-2H-pyran-4-ol.

  • Reaction Steps: The reaction involves the formation of an intermediate by reacting 2-aminoacetamide with tetrahydro-2H-pyran-4-ol under acidic conditions.

  • Final Step: The intermediate is then treated with ethyl iodide to introduce the ethyl group, resulting in the formation of this compound.

Industrial Production Methods:

  • Batch Process: The compound can be produced in a batch process where the reaction mixture is stirred and heated to the required temperature.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the tetrahydro-2H-pyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as refluxing in anhydrous solvents are employed.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Substituted amides or tetrahydro-2H-pyran derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the ethyl and tetrahydro-2H-pyran-4-yl groups can influence the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure with a methyl group instead of ethyl.

  • 2-Amino-N-ethyl-N-(tetrahydro-2H-pyran-3-yl)acetamide: Similar structure with a different position of the tetrahydro-2H-pyran ring.

Uniqueness: The presence of the ethyl group and the specific position of the tetrahydro-2H-pyran ring make 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide unique compared to its analogs. These structural differences can lead to variations in reactivity, binding affinity, and biological activity.

Properties

IUPAC Name

2-amino-N-ethyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRCDCUZOBBWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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